- Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation, China, , ,
Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
937049-58-6 structure
Product Name:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Número CAS:937049-58-6
MF:C13H17BN2O2
Megavatios:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250
Update Time:2025-10-28
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Indazole-6-boronic acid pinacol ester
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Indazole-6-boronic acid pinacol ester
- 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
- 1H-Indazole-6-Boronic Acid, Pinacol Ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- YDWZPHAJTNZBEG-UHFFFAOYSA-N
- BCP13850
- 6-Indazoleboronic acid pinacol ester
- STL55453
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- MFCD07368067
- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
- J-518016
- BBL100744
- DB-013984
- 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- 1788080-05-6
- STL554538
- CS-W006637
- 937049-58-6
- AKOS005255609
- DS-17001
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Z3225947006
- DTXSID501006636
- EN300-1068267
- 1H-Indazole-6-boronic acid pinacol ester, >=95%
- DB-155757
- SCHEMBL1318307
- AC-29518
- SY006463
- PB27772
-
- MDL: MFCD07368067
- Renchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
- Clave inchi: YDWZPHAJTNZBEG-UHFFFAOYSA-N
- Sonrisas: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1
Atributos calculados
- Calidad precisa: 244.13800
- Masa isotópica única: 244.1383080g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 319
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 47.1
Propiedades experimentales
- Denso: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 134-139 °C
- Punto de ebullición: 404.1℃ at 760 mmHg
- Punto de inflamación: 198.2℃
- PSA: 47.14000
- Logp: 1.86210
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:Inert atmosphere,2-8°C(BD164851)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0272P-1g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 98% | 1g |
466.42CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0272P-5g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 98% | 5g |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0272P-25g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 98% | 25g |
4664.23CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0272P-100g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 98% | 100g |
12635.83CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0272P-500g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 98% | 500g |
42385.16CNY | 2021-05-07 | |
| Chemenu | CM108759-5g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 0.95 | 5g |
$245 | 2021-08-06 | |
| Ambeed | A222204-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 100mg |
$15.0 | 2025-04-15 | |
| Ambeed | A222204-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 250mg |
$18.0 | 2025-04-15 | |
| Ambeed | A222204-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 1g |
$22.0 | 2025-04-15 | |
| Ambeed | A222204-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 5g |
$72.0 | 2025-04-15 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, rt → 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referencia
- Organic light-emitting device, European Patent Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referencia
- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability, Journal of Medicinal Chemistry, 2017, 60(10), 4458-4473
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 145 °C
Referencia
- Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics, Journal of Medicinal Chemistry, 2020, 63(5), 2527-2546
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Referencia
- Preparation of triazine benzimidazole compounds as antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referencia
- Preparation of carbazoles for organic electroluminescent element, Korea, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Referencia
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; overnight, 100 °C
Referencia
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 18 h, rt → 85 °C; 85 °C → rt
Referencia
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; rt → 90 °C; 16 h, 90 °C
Referencia
- Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Referencia
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 90 °C
Referencia
- Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 95 °C; 20 h, 95 °C
Referencia
- Compound used as SHP2 inhibitor and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 90 °C
Referencia
- Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referencia
- Preparation of pyridopyrazines as anticancer agents, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referencia
- Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials, Korea, , ,
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Literatura relevante
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Productos relacionados
- 864771-17-5(3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 915411-02-8(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 885698-71-5(6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 1187968-75-7(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 953411-16-0(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 885618-33-7(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)
- 862723-42-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 1189746-27-7(2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
- 885698-95-3(2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
- 1204580-79-9(2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
Proveedores recomendados
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote